molecular formula C11H5ClF3NO3 B1437103 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-37-7

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No. B1437103
M. Wt: 291.61 g/mol
InChI Key: KUSNREHYEPXNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is represented by the empirical formula C13H9ClF3NO3 . It has a molecular weight of 319.66 .


Physical And Chemical Properties Analysis

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a solid . It has low solubility in water .

Scientific Research Applications

Synthesis and Derivatives

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is an important intermediate in the synthesis of various quinolone derivatives. For instance, it has been used in the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a key precursor for preparing quinolone-3-carboxylic acid derivatives (Shuitao Yu et al., 2015). Additionally, it has been involved in the rational strategies for the preparation of various trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids (F. Cottet et al., 2003).

Chemical Transformations

This compound plays a crucial role in various chemical transformations. For example, it serves as a starting material for the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing its versatility in the creation of different derivatives (A. V. Didenko et al., 2015).

Analytical and Complexation Applications

In the field of analytical chemistry, derivatives of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid, such as quinoxaline-2-carboxylic acid, have been studied as analytical reagents. These compounds are useful for the gravimetric determination of various metal ions, indicating their potential in analytical applications (N. K. Dutt et al., 1968).

Applications in Material Science

In material science, quinoline-2-carboxylic acids with different substituents, including the 4-Chloro-8-(trifluoromethoxy) group, have been grafted onto polymers and tested for their ability to extract metal ions, demonstrating their utility in the development of chelating materials (C. Moberg et al., 1990).

Metalation and Functionalization

This compound also finds application in the direct metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, which is a crucial step in synthesizing various pyridinecarboxylic acids and quinolinecarboxylic acids (M. Schlosser & Marc Marull, 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from strong oxidizing agents .

properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNREHYEPXNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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